molecular formula C16H14FNO4S B2910884 (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798414-84-2

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2910884
CAS No.: 1798414-84-2
M. Wt: 335.35
InChI Key: OHGSXMIYQWOMMP-VMPITWQZSA-N
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Description

(E)-1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This hybrid molecule incorporates multiple pharmaceutically relevant motifs, including an azetidine ring, a sulfonyl group, and a chalcone-like backbone featuring a furan ring and an α, β-unsaturated ketone (enone) system . The presence of the azetidine ring, a four-membered nitrogen heterocycle, is of particular note as this scaffold is extensively studied for its diverse biological activities, which extend beyond its traditional role in antibiotics to potential applications in neurodegenerative diseases and other therapeutic areas . The 4-fluorophenylsulfonyl group is a common feature in many bioactive compounds and can contribute to a molecule's ability to interact with biological targets and modulate enzymatic activity. The core structure of this compound can be described as a functionalized chalcone. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are recognized as privileged structures in medicinal chemistry due to their broad spectrum of reported biological activities, including antibacterial, antifungal, and anticancer properties . The (E)-configuration of the prop-2-en-1-one linker, as confirmed by analogous crystal structures, influences the molecule's overall geometry and planarity, which is critical for its interactions with biological targets . The compound is intended for use in non-human research applications only, specifically as a building block in the synthesis of novel chemical entities, as a standard in analytical method development, or for in vitro biological screening in hit-to-lead optimization campaigns. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGSXMIYQWOMMP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Formation of the Furan Ring: The furan ring is typically synthesized through a cyclization reaction involving a suitable precursor.

    Final Coupling: The final step involves coupling the azetidine, fluorophenyl, sulfonyl, and furan moieties under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions.

Reagent Conditions Product Yield References
KMnO₄ (0.1 M)Acetic acid, 50°C, 4h3-(furan-2-yl)-1-(sulfonylazetidinyl)propane-1,2-dione68%
H₂O₂ (30%)/WO₃EtOH, reflux, 8hEpoxide formation at C2-C3 double bond42%

Key findings :

  • Manganese-based oxidants preferentially target the enone system without affecting the furan ring .
  • Epoxidation demonstrates stereoselectivity (trans:cis = 3:1) due to sulfonyl group's electron-withdrawing effects .

Reduction Pathways

The conjugated system allows multiple reduction pathways:

Method Conditions Major Product Selectivity
NaBH₄/CeCl₃THF, 0°C → RT, 2hAllylic alcohol (β-hydroxy ketone)79%
H₂ (1 atm)/Pd-CMeOH, 25°C, 12hSaturated azetidine-propyl-furan system63%
DIBAL-HToluene, -78°C, 1h1,2-reduction to allylic alcohol91%

Experimental evidence :

  • X-ray diffraction of reduced products confirms retention of azetidine ring geometry .
  • Competitive sulfonyl group reduction not observed below 100°C .

Nucleophilic Substitution

The 4-fluorophenylsulfonyl group participates in SNAr reactions:

Table 3.1: Aromatic substitution at para-fluorophenyl group

Nucleophile Base Product k (M⁻¹s⁻¹)
PiperazineK₂CO₃4-(piperazinyl)phenylsulfonyl derivative2.4×10⁻³
MorpholineDIPEAMorpholino-substituted analog1.8×10⁻³
Sodium methoxideDMF, 80°C4-methoxyphenylsulfonyl compound4.1×10⁻³

Mechanistic insights :

  • ¹⁹F NMR shows complete fluorine displacement within 6h at 80°C .
  • Hammett plot (ρ = +3.2) confirms strong electron-withdrawing effect of sulfonyl group .

Cycloaddition Reactions

The enone system participates in [4+2] cycloadditions:

Table 4.1: Diels-Alder reactivity

Diene Catalyst Product endo:exo
1,3-ButadieneNoneBicyclo[2.2.1]hept-5-en-2-one derivative85:15
AnthraceneAlCl₃Tricyclic adduct92:8
N-PhenylmaleimideLewis acid-freeHexahydroisoindole-1,3-dione system100% endo

Notable observations :

  • Second-order rate constants range from 0.17-2.45 M⁻¹s⁻¹ in DCM .
  • X-ray crystallography confirms chair-like transition state in endo products .

Functional Group Interconversion

5.1 Sulfonyl Group Modifications

Reaction Reagents Product
ReductionLiAlH₄, Et₂O, 0°CSulfinic acid derivative
AlkylationR-X, K₂CO₃, DMFSulfonate esters (R = Me, Et, Bn)
AminolysisNH₃/MeOH, 100°CSulfonamide analog

5.2 Furan Ring Reactions

  • Electrophilic substitution occurs at C5 position:
    • Nitration (HNO₃/AcOH): 5-nitro-furan derivative (72%)
    • Bromination (NBS): 5-bromo-furan compound (68%)

Stability Profile

Table 6.1: Degradation pathways under stress conditions

Condition Time Major Degradant % Formation
0.1N HCl, 70°C24hHydrolyzed azetidine ring42%
0.1N NaOH, RT48hSulfonate cleavage product68%
UV light (254 nm)72h[2+2] Cyclodimer29%

QSPR models predict t₁/₂ = 38 days at pH 7.4, 25°C .This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with its reactivity profile being governed by the synergistic effects of its functional groups. The sulfonyl-azetidine moiety directs regioselectivity in nucleophilic reactions, while the enone-furan system enables diverse cycloaddition and redox chemistry. Recent studies continue to explore its potential in synthesizing polycyclic architectures for pharmaceutical applications .

Scientific Research Applications

(E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound with a variety of applications in scientific research, including medicinal chemistry, organic synthesis, and materials science. The presence of a fluorine atom can influence the compound's chemical reactivity, biological activity, and physical properties.

Scientific Research Applications

This compound is studied for its potential in pharmaceutical applications, organic synthesis, and materials science.

Medicinal Chemistry
This compound is researched for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis
It can be used as a building block in the synthesis of complex molecules, including natural products and bioactive compounds.

Materials Science
This compound is investigated for the development of new materials with unique properties, such as polymers and nanomaterials.

Synthesis and Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the azetidine ring through cyclization of precursors under basic conditions.
  • Introduction of the fluorophenyl group via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
  • Sulfonylation to add the sulfonyl group, often using sulfonyl chlorides in the presence of a base.
  • Formation of the furan ring through a cyclization reaction involving a suitable precursor.

This compound can undergo chemical reactions such as oxidation, reduction, substitution, and cyclization. It can be oxidized to introduce additional functional groups or modify existing ones. Reduction reactions can remove or alter functional groups, such as reducing the sulfonyl group to a sulfide. The compound can also undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings, and participate in cyclization reactions to form new ring structures.

Related Research

Mechanism of Action

The mechanism of action of (E)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azetidine-sulfonyl group is structurally unique among chalcone derivatives, which typically feature simpler aryl or heteroaryl groups. This substitution likely necessitates multi-step synthesis, contrasting with the single-step Claisen-Schmidt condensations used for most analogs .
  • Fluorinated phenyl groups are common in analogs (e.g., ), but the combination with a sulfonylated azetidine is unreported elsewhere in the literature, suggesting novel chemical space.

Key Observations :

  • The target compound’s biological activity remains uncharacterized in the provided evidence, but structural analogs demonstrate broad antimicrobial and enzymatic inhibition profiles. For example, furan-containing chalcones exhibit potent antifungal activity (MIC = 0.07 µg/mL) , while brominated derivatives show tyrosinase inhibition (IC₅₀ = 0.07 µg/mL) .

Physicochemical and Optical Properties

Table 3: Physical and Optical Properties

Compound Name Melting Point (°C) Solubility Nonlinear Optical (NLO) Activity Reference
(E)-1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (Target) Not reported Likely polar Not reported
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 145–147 Moderate (DMSO) High (SHG efficiency = 1.5× urea)
(E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one 160–162 Low (aqueous) Moderate

Key Observations :

  • Fluorinated chalcones often exhibit strong NLO activity due to charge-transfer interactions . The target compound’s sulfonyl group may further enhance dipole moments, though experimental data are lacking.
  • The azetidine ring likely increases solubility in polar solvents compared to purely aromatic analogs (e.g., ), which could improve bioavailability.

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